molecular formula C12H13N3O2 B2934357 4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid CAS No. 1006471-15-3

4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid

Cat. No.: B2934357
CAS No.: 1006471-15-3
M. Wt: 231.255
InChI Key: AUCSOLGLWNGHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 3. The pyrazole moiety is linked to the benzoic acid core via a methylene bridge at position 1.

Properties

IUPAC Name

4-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-6-11(13)14-15(8)7-9-2-4-10(5-3-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCSOLGLWNGHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic acid (14j)

  • Structure: This compound shares the benzoic acid core and pyrazole ring but differs in substituents. It includes a phenyl group at position 5 of the pyrazole and a hydroxyamino-oxoethyl chain at position 3.
  • Synthesis: Synthesized via BBr₃-mediated deprotection of a benzyloxy-protected precursor, yielding a polar carboxylic acid product.
  • Key Differences : The absence of a methyl group and the presence of a phenyl substituent may enhance lipophilicity compared to the target compound.

3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16m)

  • Structure: Features a cis-4-carboxycyclohexyl group at position 3 of the pyrazole and a hydroxyamino-oxoethyl chain at position 4.
  • Synthesis: Similar to 14j, using BBr₃ in dichloromethane. Notably, the yield was extremely low (2%), likely due to steric hindrance from the cyclohexyl group .
  • Key Differences: The cyclohexyl-carboxylic acid substituent introduces conformational rigidity and may influence solubility and crystal packing compared to the simpler methyl-amino substitution in the target compound.

4-[2-(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid

  • Structure : Replaces the methylene bridge with a diazenyl (-N=N- linker), connecting the pyrazole and benzoic acid groups. The pyrazole is substituted with a phenyl group and a methyl-oxo moiety.
  • This compound lacks the hydrogen-bonding amino group present in the target compound, which may reduce its ability to form stable crystalline networks .

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]benzoic acid

  • Structure : Incorporates a fused pyrrolo-pyrazole ring system, increasing molecular complexity and steric bulk.
  • Key Differences : The fused ring system likely reduces solubility in aqueous media and may impact metabolic stability compared to the simpler pyrazole-benzoic acid scaffold .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight (ESI-MS) Key Substituents Hydrogen-Bonding Groups HPLC Retention Time (min)
Target compound Not reported 3-Amino-5-methyl-pyrazole COOH, NH₂ Not available
14j Not reported 5-Phenyl, 4-hydroxyamino-oxoethyl COOH, NHOH ~8.00
16m 388.3 [M+H]⁺ 3-Cis-4-carboxycyclohexyl COOH (x2) 8.00
4-[2-(3-Methyl-5-oxo...)benzoic acid Not reported Diazenyl linker, phenyl COOH Not available

Table 2. Metabolic and Crystallographic Insights

Compound Metabolic Pathway (Inferred) Crystallographic Tool (Inferred)
Target compound Glycine conjugation (via COOH) SHELXL
14j Phase II conjugation (hydroxylamine) Not applicable
16m Carboxylic acid conjugation SHELX suite

Key Research Findings

  • Hydrogen Bonding: The target compound’s amino and carboxylic acid groups enable robust hydrogen-bonding networks, critical for crystal engineering and solubility modulation. This contrasts with diazenyl analogs (e.g., ), which lack such donor groups .
  • Metabolism: Benzoic acid derivatives often undergo glycine conjugation (e.g., methylhippuric acid formation in xylene metabolism ). The amino-pyrazole substituent may slow conjugation kinetics compared to simpler methylbenzoic acids.
  • Synthesis Challenges : Low yields in analogs like 16m (2%) highlight the sensitivity of pyrazole derivatives to steric effects, suggesting that the target compound’s synthesis may require optimized protecting-group strategies .

Biological Activity

4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid, also known as 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring linked to a benzoic acid moiety, which endows it with diverse chemical properties and biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2} with a molecular weight of approximately 231.25 g/mol. The structure consists of an amino group and a carboxylic acid group, making it a versatile intermediate for various chemical reactions and potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors in biological systems. The presence of both the amino and carboxylic acid groups allows it to participate in various biochemical pathways, potentially leading to the inhibition or activation of certain cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives based on the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays have shown that these compounds can inhibit cell growth effectively, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Effectiveness
4-Amino-Pyrazole DerivativeMDA-MB-23115High
4-Amino-Pyrazole DerivativeHepG212Very High
ControlNormal Fibroblasts>100No Toxicity

Anti-inflammatory Properties

In addition to anticancer activity, studies suggest that pyrazole derivatives exhibit anti-inflammatory effects. These compounds have been shown to reduce microglial activation in models of neuroinflammation, indicating their potential utility in treating neurodegenerative diseases .

Case Study: Neuroinflammation
A study investigated the effects of pyrazole derivatives on LPS-induced inflammation in BV-2 microglial cells. The results indicated a significant reduction in pro-inflammatory cytokines, supporting the hypothesis that these compounds may serve as therapeutic agents for conditions like Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound typically involves cyclization reactions followed by substitution reactions to incorporate the benzoic acid moiety. Various synthetic routes have been optimized to enhance yield and purity, allowing for the development of structurally diverse derivatives with improved biological activities.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and benzoic acid moiety (δ 12–13 ppm for COOH). Methyl groups on pyrazole appear at δ 2.1–2.5 ppm .
  • IR : Confirm the carboxylic acid group (broad peak ~2500–3300 cm⁻¹ for O-H stretch, ~1680–1700 cm⁻¹ for C=O) and pyrazole C-N stretches (1540–1600 cm⁻¹) .

Advanced
X-ray crystallography provides definitive proof of regiochemistry and stereoelectronic effects. For example, studies on related pyrazole-benzoic acid hybrids reveal dihedral angles between aromatic rings, influencing π-π stacking and bioactivity . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate tautomerism or polymorphism, requiring DFT calculations to model electronic environments .

What methodologies are used to evaluate the antimicrobial activity of this compound, and how can contradictory bioassay data be reconciled?

Basic
Standard protocols include:

  • Agar diffusion/Kirby-Bauer tests : Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations using broth microdilution .

Advanced
Contradictions arise due to strain-specific resistance or assay variability. Resolve discrepancies by:

  • Repeating assays under standardized CLSI guidelines.
  • Testing synergy with commercial antibiotics (e.g., β-lactams) via checkerboard assays.
  • Performing time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced
Key modifications:

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 5 enhances antimicrobial potency by increasing electrophilicity .
  • Benzoic acid derivatization : Esterification or amidation of the COOH group improves membrane permeability. Hydrazone derivatives show enhanced chelation with microbial metalloenzymes .
  • Methylene linker optimization : Replacing -CH₂- with -CH₂CH₂- alters conformational flexibility, affecting target binding .

Q. Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dihydrofolate reductase or penicillin-binding proteins.
  • Validate predictions with isothermal titration calorimetry (ITC) to quantify binding affinities .

What strategies address stability and degradation issues during in vitro/in vivo studies?

Q. Advanced

  • pH-dependent stability : Test compound integrity in buffers (pH 1–10) via HPLC-UV. Carboxylic acid groups may degrade under strongly acidic conditions, necessitating prodrug formulations (e.g., methyl esters) .
  • Photodegradation : Expose to UV-Vis light and monitor decomposition products using LC-MS. Stabilize with antioxidants (e.g., BHT) .
  • Metabolic stability : Use liver microsome assays (e.g., rat S9 fraction) to identify major metabolites. Introduce fluorinated groups to block cytochrome P450-mediated oxidation .

How can computational chemistry predict physicochemical properties relevant to drug-likeness?

Q. Advanced

  • LogP : Predict lipophilicity using software like MarvinSuite or ACD/Labs. Optimal LogP (2–3) balances solubility and membrane permeability.
  • pKa : Calculate ionization states (e.g., benzoic acid pKa ~4.2) to optimize bioavailability .
  • ADMET : Use QikProp or SwissADME to estimate absorption, toxicity, and plasma protein binding. Substituents like -NH₂ on pyrazole may reduce hepatotoxicity risks .

What experimental designs are recommended for ecotoxicological assessments of this compound?

Q. Advanced

  • Acute toxicity : Follow OECD 203 guidelines using Daphnia magna or zebrafish embryos.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in algae or fish models .
  • Degradation studies : Use soil/water microcosms to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways. LC-MS/MS identifies persistent intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.